molecular formula C12H12O3 B13312455 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one

2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B13312455
M. Wt: 204.22 g/mol
InChI Key: OJMNDZJKXLSJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that combines an indanone core with acetyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-inden-1-one and methoxyacetyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as pyridine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The methoxyacetyl chloride is added dropwise to a solution of 2,3-dihydro-1H-inden-1-one in anhydrous dichloromethane, followed by the addition of pyridine. The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of 2-acetyl-6-methoxy-1H-inden-1-one.

    Reduction: Formation of 2-acetyl-6-methoxy-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of halogenated derivatives such as 2-acetyl-6-methoxy-5-bromo-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

    2-Acetyl-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, resulting in different chemical properties.

    6-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the acetyl group, affecting its reactivity and applications.

Uniqueness: 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-acetyl-6-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H12O3/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)12(10)14/h3-4,6,10H,5H2,1-2H3

InChI Key

OJMNDZJKXLSJDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2=C(C1=O)C=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.